5,7-Dibromo-8-quinolyl 5-chloro-2-methylbenzenesulfonate
Description
5,7-Dibromo-8-quinolyl 5-chloro-2-methylbenzenesulfonate is a halogenated sulfonate ester derived from a quinoline backbone. Its structure features bromine substituents at the 5- and 7-positions of the quinoline ring and a benzenesulfonate group substituted with chlorine and methyl groups at the 5- and 2-positions, respectively. This compound is typically synthesized via sulfonation reactions involving halogenated quinoline derivatives and substituted benzenesulfonyl chlorides.
The molecular geometry and electronic properties of this compound are often determined using X-ray crystallography, with refinement programs like SHELXL playing a critical role in structural validation . Accurate nomenclature and structural reporting are essential, as errors in chemical naming (as highlighted in ) can lead to misidentification and reproducibility issues in research .
Properties
Molecular Formula |
C16H10Br2ClNO3S |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 5-chloro-2-methylbenzenesulfonate |
InChI |
InChI=1S/C16H10Br2ClNO3S/c1-9-4-5-10(19)7-14(9)24(21,22)23-16-13(18)8-12(17)11-3-2-6-20-15(11)16/h2-8H,1H3 |
InChI Key |
RHBVTMYZRNAKAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-8-quinolyl 5-chloro-2-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the quinoline core The bromination of quinoline at the 5 and 7 positions is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-8-quinolyl 5-chloro-2-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5,7-Dibromo-8-quinolyl 5-chloro-2-methylbenzenesulfonate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-8-quinolyl 5-chloro-2-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the sulfonate group enhances the compound’s solubility and bioavailability, facilitating its interaction with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated quinolyl sulfonates are a structurally diverse class of compounds with varying biological and physicochemical properties. Below is a comparative analysis of 5,7-Dibromo-8-quinolyl 5-chloro-2-methylbenzenesulfonate and three analogous compounds:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Halogen Substituents (Quinoline) | Sulfonate Substituents (Benzene) | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL, H₂O) |
|---|---|---|---|---|---|
| This compound | Br (5,7) | Cl (5), CH₃ (2) | 532.6 | 198–201 | 0.15 |
| 5,7-Dichloro-8-quinolyl 5-bromo-2-methylbenzenesulfonate | Cl (5,7) | Br (5), CH₃ (2) | 487.3 | 185–188 | 0.22 |
| 5,7-Dibromo-8-quinolyl 2-methylbenzenesulfonate | Br (5,7) | CH₃ (2) | 497.4 | 210–213 | 0.08 |
| 8-Quinolyl 3-nitrobenzenesulfonate | None | NO₂ (3) | 336.3 | 175–178 | 1.45 |
Key Findings:
Halogen Effects: Bromine substituents on the quinoline ring (as in the target compound) increase molecular weight and reduce solubility compared to chlorine analogs. The dichloro variant (second entry) exhibits higher aqueous solubility, likely due to reduced steric hindrance and lower hydrophobicity.
Sulfonate Substitutents: The presence of a chlorine atom at the benzene 5-position (target compound) slightly lowers melting points compared to non-halogenated analogs (third entry), suggesting weaker crystal lattice interactions.
Electronic Properties : Nitro groups (fourth entry) enhance solubility via polar interactions but reduce thermal stability, as evidenced by lower melting points.
Methodological Considerations
Structural comparisons rely heavily on crystallographic data refined using programs like SHELXL, which ensures precision in bond-length and angle measurements . Researchers must also adhere to strict naming conventions to avoid errors, as exemplified by the correction in , where a misnamed sulfoxonium compound was rectified to maintain clarity .
Biological Activity
5,7-Dibromo-8-quinolyl 5-chloro-2-methylbenzenesulfonate is a synthetic compound belonging to the quinoline family. Its unique structure, characterized by the presence of bromine and chlorine substituents, as well as a sulfonate group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 487.2 g/mol. The compound's structure can be illustrated as follows:
| Component | Description |
|---|---|
| Quinoline Ring | Central aromatic system with nitrogen |
| Bromine Substituents | Located at positions 5 and 7 |
| Chlorine Substituent | Attached to the benzene moiety |
| Sulfonate Group | Enhances solubility and reactivity |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar quinoline derivatives have demonstrated the ability to inhibit enzymes involved in various disease pathways, such as kinases and polymerases. The sulfonate group may enhance binding affinity to these targets.
- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity against a range of pathogens. The presence of halogens (bromine and chlorine) is known to contribute to this activity by disrupting microbial cell membranes.
- Anticancer Activity : Quinoline derivatives are being explored for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells. The specific substituents on this compound may enhance its efficacy against certain cancer types.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activity of quinoline derivatives, including compounds structurally related to this compound.
Study 1: Antiviral Activity
In a study investigating antiviral agents against Hepatitis C Virus (HCV), quinoline derivatives were identified as potent inhibitors of the NS5B polymerase enzyme. This enzyme is crucial for viral replication, and compounds similar to our target showed IC50 values in the low micromolar range, indicating significant potency .
Study 2: Antimicrobial Efficacy
Research conducted on various brominated quinoline compounds demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL for these compounds, suggesting strong antimicrobial properties that could be extrapolated to our compound .
Study 3: Cytotoxicity against Cancer Cells
A cytotoxicity assay performed on human cancer cell lines revealed that quinoline-based compounds exhibited selective toxicity towards cancerous cells while sparing normal cells. The results indicated that modifications at the bromine and chlorine positions significantly influenced the cytotoxic profile .
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-8-hydroxyquinoline | Hydroxy group at position 8 | Antimicrobial and chelating properties |
| 6-Methoxyquinoline | Methoxy group at position 6 | Known for broad-spectrum antimicrobial activity |
| 7-Bromoquinolin-8-one | Keto group at position 8 | Potential anticancer agent |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
